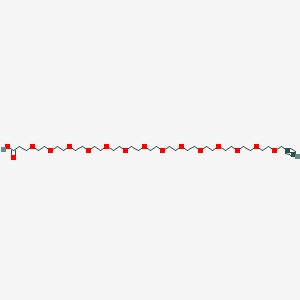

![molecular formula C22H19F6N5O2 B1193493 (2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)

(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SLM6071469 is anovel potent SphK2-selective inhibitor (Ki = 89 nM, 73-fold SphK2-selective) with validated in vivo activity.

Wissenschaftliche Forschungsanwendungen

Prodrug Development for Anti-Inflammatory Agents

- The compound 3-carboxyisoxazole was synthesized, which is related to the title compound, and shown to be absorbed intact after oral administration in rats. It metabolizes to yield plasma concentrations of the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, similar to those obtained from established prodrugs. This demonstrates the potential of such compounds in prodrug development for anti-inflammatory treatments (Patterson, Cheung, & Ernest, 1992).

Synthesis of Pyridyl Compounds for COMT Inhibitors

- Novel routes have been developed for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, which serve as key intermediates in manufacturing the COMT inhibitor. This highlights the relevance of trifluoromethylpyridine derivatives in the production of specific enzyme inhibitors (Kiss, Ferreira, & Learmonth, 2008).

Copper(II) Chloride Adducts for Anticancer Research

- Copper(II) chloride adducts with 1,1,1-trifluoro-4-aryl-4-(N1-pyridine-2-carboxamidrazone)-3-buten-2-ones were synthesized and studied. These adducts, containing elements similar to the title compound, have been tested as potential anticancer drugs, demonstrating the application in cancer research (Bonacorso et al., 2003).

Anticancer Activity of Oxadiazole and Trifluoromethylpyridine Derivatives

- The design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives are described. These compounds have been assessed for in vitro anti-cancer activity, indicating the potential of similar structures in cancer treatment (Maftei et al., 2016).

Synthesis and Biological Evaluation of Pyrimidine and Oxadiazole Derivatives

- New pyrimidine and 1,3,4-oxadiazole derivatives were synthesized and examined for their cytotoxic activities. This research illustrates the interest in developing new compounds with structures similar to the title compound for potential anticancer applications (Kaya et al., 2016).

Eigenschaften

Produktname |

(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide |

|---|---|

Molekularformel |

C22H19F6N5O2 |

Molekulargewicht |

499.4174 |

IUPAC-Name |

(S)-2-(3-(3-(Trifluoromethyl)-4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C22H19F6N5O2/c23-21(24,25)14-6-3-12(4-7-14)11-34-17-8-5-13(10-15(17)22(26,27)28)18-31-19(35-32-18)16-2-1-9-33(16)20(29)30/h3-8,10,16H,1-2,9,11H2,(H3,29,30)/t16-/m0/s1 |

InChI-Schlüssel |

QOYVZPSXPWIXAV-INIZCTEOSA-N |

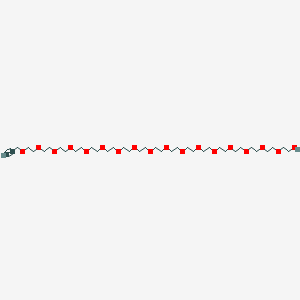

SMILES |

N=C(N1[C@H](C2=NC(C3=CC=C(OCC4=CC=C(C(F)(F)F)C=C4)C(C(F)(F)F)=C3)=NO2)CCC1)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SLM6071469; SLM-6071469; SLM 6071469 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

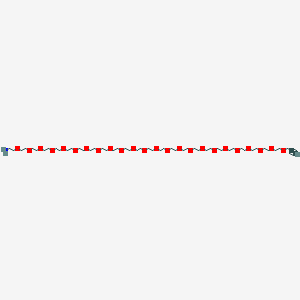

![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)